6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
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Overview
Description
6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one is a heterocyclic compound that features a furan ring and a thioxo group attached to a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one typically involves the reaction of a furan derivative with a thiourea under acidic conditions. One common method includes the cyclization of 2-furylthiourea with an appropriate aldehyde or ketone in the presence of a strong acid catalyst . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidinone derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Scientific Research Applications
6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(2-furyl)benzothiazole: Another heterocyclic compound with a furan ring, known for its electrophilic reactions.
5-arylfuran-2-carboxylic acids: Compounds with similar furan-based structures, used in the synthesis of various heterocycles.
Uniqueness
6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one is unique due to the presence of both a thioxo group and a dihydropyrimidinone core, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-(furan-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(13)10-7)6-2-1-3-12-6/h1-4H,(H2,9,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTDYJPIFGGRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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